2-(ethylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]deca-1,3-diene carboxamide family, characterized by a spirocyclic core fused with a triazole ring. Key structural features include:
- Ethylthio group at position 2.
- Phenyl substituent at position 3.
- 4-Methoxyphenyl carboxamide at position 6.
The ethylthio group may influence lipophilicity and metabolic stability, while the 4-methoxyphenyl moiety could modulate solubility and intermolecular interactions .
Properties
IUPAC Name |
3-ethylsulfanyl-N-(4-methoxyphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-3-30-21-20(17-7-5-4-6-8-17)25-23(26-21)13-15-27(16-14-23)22(28)24-18-9-11-19(29-2)12-10-18/h4-12H,3,13-16H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMJAFZKBHMHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)N=C1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(ethylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spiro structure that contributes to its biological activity. The presence of the ethylthio and methoxy groups enhances its interaction with biological targets. Its molecular formula is C23H26N4O2S, with a molecular weight of 422.55 g/mol.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies show that triazole derivatives can inhibit the growth of various cancer cell lines. One study reported that related triazole compounds demonstrated IC50 values against colon carcinoma HCT-116 cells ranging from 6.2 μM to 43.4 μM for different derivatives .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole and triazole derivatives have been shown to possess substantial antibacterial and antifungal activities. A related study highlighted that certain triazole compounds exhibited higher antibacterial activity than antifungal activity, outperforming standard antibiotics like streptomycin .
Anti-inflammatory and Antioxidant Effects
In addition to anticancer and antimicrobial properties, the compound may exhibit anti-inflammatory and antioxidant effects. Research on similar triazole derivatives indicates their potential in reducing oxidative stress and inflammation in biological systems, which could be beneficial in treating chronic diseases .
The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may stem from the ability to modulate ROS levels within cells .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The table below highlights key analogs and their structural differences:
*Calculated based on formula C₂₃H₂₄N₄O₂S.
Key Observations:
Position 2 : Ethylthio vs. methylsulfanyl substituents affect steric bulk and electron density. Ethylthio may enhance lipophilicity compared to methylsulfanyl.
Position 3: Phenyl vs.
Carboxamide Group : Aromatic vs. aliphatic groups (e.g., cyclohexyl) influence solubility and hydrogen-bonding capacity.
Characterization :
Physicochemical Properties
- Metabolic Stability : The ethylthio group may resist oxidative metabolism better than methylsulfanyl.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
